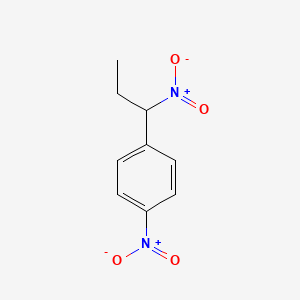
1-Nitro-4-(1-nitropropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-4-(1-nitropropyl)benzene is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzene, where a nitro group (NO2) is attached to the benzene ring at the para position, and another nitro group is attached to a propyl chain at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Nitro-4-(1-nitropropyl)benzene can be synthesized through several methods:
Nitration of 4-propylbenzene: This involves the nitration of 4-propylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the desired product.
Oxidation of 4-nitropropylbenzene: Another method involves the oxidation of 4-nitropropylbenzene using oxidizing agents such as potassium permanganate or chromium trioxide. This method is useful for introducing the nitro group at the 1-position of the propyl chain.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and advanced separation techniques are often employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Nitro-4-(1-nitropropyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents such as halogens or alkyl groups.
Oxidation: The propyl chain can be oxidized to form carboxylic acids or aldehydes using strong oxidizing agents.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkyl halides.
Major Products Formed
Reduction: 1-Amino-4-(1-aminopropyl)benzene.
Substitution: 1-Halo-4-(1-halopropyl)benzene.
Oxidation: 1-Nitro-4-(1-carboxypropyl)benzene.
Scientific Research Applications
1-Nitro-4-(1-nitropropyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Nitro-4-(1-nitropropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways and biological activities.
Comparison with Similar Compounds
Similar Compounds
1-Nitro-4-propylbenzene: Similar structure but lacks the additional nitro group on the propyl chain.
4-Nitropropylbenzene: Similar structure but with the nitro group at a different position.
1-Nitro-2-(1-nitropropyl)benzene: Similar structure but with the nitro groups at different positions on the benzene ring.
Uniqueness
1-Nitro-4-(1-nitropropyl)benzene is unique due to the presence of two nitro groups, which impart distinct chemical and biological properties. The positioning of the nitro groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
126661-13-0 |
|---|---|
Molecular Formula |
C9H10N2O4 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
1-nitro-4-(1-nitropropyl)benzene |
InChI |
InChI=1S/C9H10N2O4/c1-2-9(11(14)15)7-3-5-8(6-4-7)10(12)13/h3-6,9H,2H2,1H3 |
InChI Key |
VLMYGZZWXFYHEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


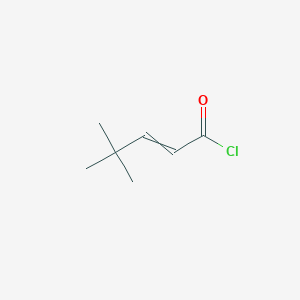
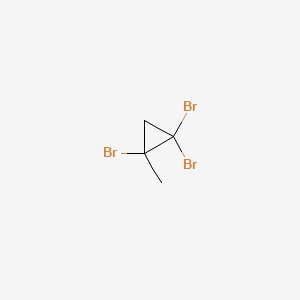
![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14282528.png)
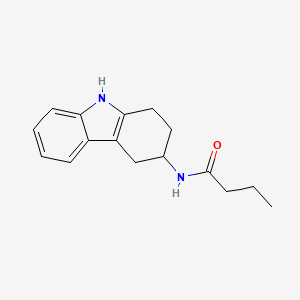

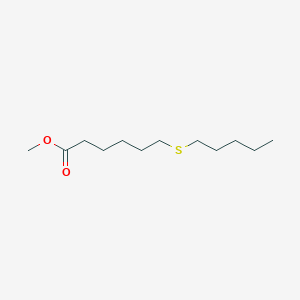
![3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one](/img/structure/B14282550.png)
![1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one](/img/structure/B14282551.png)
![2-{2-[(Trimethylsilyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14282556.png)
![Dimethyl[2-(pyridin-4-yl)ethyl]silanol](/img/structure/B14282563.png)

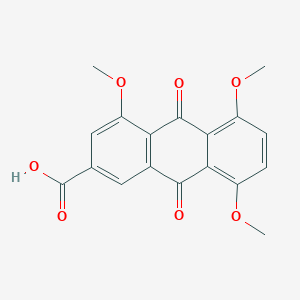

![Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B14282604.png)
